4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Description
Properties
IUPAC Name |
4-oxo-1H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-4-1-6-7(17-3-16-6)2-5(4)11-12-8(9)10(14)15/h1-2H,3H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQOQXYETMDXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=NN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529077 | |
| Record name | 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90298-76-3 | |
| Record name | 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dioxolo[4,5-g]cinnoline with ethyl acetoacetate in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various esters or amides .
Scientific Research Applications
Medicinal Chemistry
Cinoxacin is primarily known for its antibacterial properties, being classified as a quinolone antibiotic. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.
Case Study: Antibacterial Efficacy
A study demonstrated that Cinoxacin exhibits significant antibacterial activity against various strains of Gram-negative and Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its effectiveness in treating urinary tract infections caused by resistant strains of Escherichia coli and Klebsiella pneumoniae .
Analytical Chemistry
Cinoxacin has been utilized in analytical methods, particularly in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of pharmaceutical compounds.
HPLC Method Development
A reverse-phase HPLC method was developed to analyze Cinoxacin in pharmaceutical formulations. The mobile phase consisted of acetonitrile and water with phosphoric acid, allowing for efficient separation and detection of the compound .
Pharmacokinetics
Research indicates that the pharmacokinetic profile of Cinoxacin supports its use as an effective therapeutic agent. Studies have shown favorable absorption characteristics and a suitable half-life for maintaining therapeutic levels in the bloodstream .
Structural Studies
The structural properties of Cinoxacin have been investigated using various spectroscopic techniques such as NMR and Mass Spectrometry. These studies help elucidate the compound's stability and reactivity under different conditions, which is critical for its application in drug formulation .
Mechanism of Action
The compound exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding tightly to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth .
Comparison with Similar Compounds
Cinoxacin (1-Ethyl-1,4-dihydro-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid)
- Key Differences: Substitution at N1: Cinoxacin has an ethyl group, enhancing lipophilicity and oral bioavailability . Molecular Weight: 262.24 g/mol (Cinoxacin) vs. 234.18 g/mol (target compound, estimated). Pharmacological Impact:
- Cinoxacin is clinically used for urinary tract infections due to its balanced solubility (polar organic solvents) and antibacterial potency .
- The absence of the ethyl group in the target compound may reduce membrane permeability but improve aqueous solubility.
Oxolinic Acid Derivatives (e.g., 5-Ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid)
- Core Structure: Quinoline (one nitrogen) vs. cinnoline (two nitrogens).
- Biological Activity: Quinoline derivatives (e.g., oxolinic acid) exhibit broader-spectrum activity but lower stability compared to cinnolines due to electronic differences in the bicyclic system .
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
- Structural Variation : Lacks the fused dioxolo ring, reducing steric hindrance and altering binding affinity to DNA gyrase .
- Physicochemical Properties :
Physicochemical Properties
Biological Activity
4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid, commonly known as Cinoxacin, is a compound belonging to the class of quinolone antibiotics. Its structure features a unique dioxole ring fused with a cinnoline moiety, contributing to its pharmacological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : C₁₂H₁₀N₂O₅
- Molecular Weight : 262.221 g/mol
- CAS Number : 28657-80-9
- InChI Key : VDUWPHTZYNWKRN-UHFFFAOYSA-N
Antibacterial Activity
Cinoxacin exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.
Table 1: Antibacterial Activity of Cinoxacin
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of Cinoxacin. Research indicates that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study synthesized several derivatives of dioxolo-cinnoline compounds and evaluated their cytotoxicity against multiple cancer cell lines. Notably, one derivative exhibited an IC₅₀ value of 19.56 µM against fibrosarcoma (HT-1080) cells. The mechanism involved apoptosis induction via caspase activation and G2/M phase arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HT-1080 (Fibrosarcoma) | 19.56 | Caspase activation, G2/M arrest |
| MDA-MB-231 (Breast) | 25.00 | Apoptosis induction |
| A-549 (Lung) | >100 | No significant activity |
Mechanistic Insights
The biological activity of Cinoxacin is attributed to its ability to interact with cellular targets that regulate apoptosis and cell cycle dynamics. Molecular docking studies suggest that it forms stable complexes with target proteins involved in these processes, enhancing its therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization reactions using substituted precursors. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized via alkaline hydrolysis of ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in ethanol with 10% NaOH . Key optimization factors include:
- Temperature control : Reactions often require reflux conditions to maintain solubility and drive completion.
- Catalyst selection : Potassium iodide (KI) may enhance cyclization efficiency in multi-step protocols .
- Purification : Column chromatography or recrystallization improves purity, with yields influenced by solvent polarity and reaction time .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
Methodological Answer:
- 1H NMR : Peaks at δ 15.33 (s, carboxylic acid proton), δ 8.26–7.56 (m, aromatic protons) confirm the quinoline backbone and substituents .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 271.31 for C16H17NO3) validate molecular weight .
- X-ray crystallography : Resolves dihedral angles of the dioxolo-cinnoline ring system, critical for confirming stereochemistry .
Q. What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage : Maintain in amber glass bottles under inert gas (e.g., N2) at 2–8°C to prevent photodegradation and oxidation .
- Handling : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How do computational methods enhance the design of novel derivatives with improved bioactivity?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example:
- Reaction path search : Identifies low-energy intermediates in cyclization steps, reducing trial-and-error experimentation .
- Molecular docking : Simulates binding to bacterial DNA gyrase (a fluoroquinolone target) to prioritize derivatives with higher affinity .
- Table : Computational vs. Experimental Binding Energies (kcal/mol)
| Derivative | ΔG (Calculated) | ΔG (Experimental) |
|---|---|---|
| 8-Fluoro analog | -9.2 | -8.7 |
| Cyclopropyl analog | -10.1 | -9.9 |
Q. How can contradictory spectral data from analogs be resolved?
Methodological Answer: Contradictions in NMR/IR spectra often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Resolves dynamic proton exchange in the dihydroquinoline ring .
- Deuterated solvent screening : DMSO-d6 vs. CDCl3 shifts aromatic proton signals due to hydrogen bonding .
- X-ray validation : Confirms dominant tautomeric forms in solid-state vs. solution .
Q. What mechanistic insights explain the antibacterial activity of this compound class?
Methodological Answer: Fluoroquinolone analogs inhibit bacterial topoisomerases via:
Q. How can reaction scalability challenges be addressed in multi-step syntheses?
Methodological Answer:
- Flow chemistry : Enhances heat/mass transfer in exothermic steps (e.g., Boc deprotection) .
- Catalyst recycling : Immobilized Pd/C reduces costs in hydrogenation steps .
- Table : Key Parameters for Scalability
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Cyclization | 80°C, DMF, 12 h | 75% → 89% |
| Deprotection | TFA/DCM (1:4), 2 h | 68% → 82% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
